1,4-Butanedisulfonic Acid Disodium Salt

Paraquat Poisoning Antidote Efficacy Alkanedisulfonate Chain Length

Researchers studying SAMe formulation or herbicide antidote mechanisms often encounter inconsistent results from using incorrect alkanedisulfonate chain-length analogs. 1,4-Butanedisulfonic acid disodium salt (CAS 101418-56-8) is the only disulfonate with a four-carbon spacer that delivers full pharmacological efficacy: - 100% survival rate in paraquat-poisoned mice, a benchmark that shorter-chain 1,2-ethanedisulfonate fails to meet (only 70% survival). - Proven stability benchmark as the counter-ion for S-adenosyl-L-methionine (SAMe), ensuring batch-to-batch consistency. - Low concentration-dependence diffusion properties ideal for controlled electrochemical transport studies. Procurement-grade material with verified purity ensures reproducible in vivo and in vitro outcomes.

Molecular Formula C4H8Na2O6S2
Molecular Weight 262.2 g/mol
CAS No. 101418-56-8
Cat. No. B010914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Butanedisulfonic Acid Disodium Salt
CAS101418-56-8
Synonyms1,4-butanedisulfonate
1,4-butanedisulfonate sodium salt
Molecular FormulaC4H8Na2O6S2
Molecular Weight262.2 g/mol
Structural Identifiers
SMILESC(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
InChIKeyLEUIUWYZAHKPSE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 20 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Butanedisulfonic Acid Disodium Salt: Procurement Overview


1,4-Butanedisulfonic acid disodium salt (CAS 101418-56-8, also referenced as CAS 36589-61-4) is a low-molecular-weight bolaform electrolyte with two terminal sulfonate groups separated by a four-carbon alkyl chain. As a disodium salt of a strong diprotic acid, it functions as a dianionic species in solution, exhibiting properties distinct from both simple 2:1 electrolytes and mono-sulfonates [1]. Its primary differentiation arises from its molecular geometry, which grants it unique chelating, radical-scavenging, and counter-ion stabilizing capabilities that are chain-length dependent [2][3]. This compound serves as the counter-ion of choice in the only clinically and commercially established stable salt form of S-adenosyl-L-methionine (SAMe), providing a stability benchmark unmatched by most other organic sulfonate salts [4].

Why 1,4-Butanedisulfonic Acid Disodium Salt Outperforms Similar Alkanedisulfonates


Alkanedisulfonates are not functionally interchangeable. The number of methylene units in the alkyl spacer directly dictates the compound's physicochemical behavior and biological performance. Comparative studies demonstrate that the chain-length of bolaform electrolytes governs their diffusion characteristics, with 1,4-butanedisulfonate exhibiting a uniquely low concentration dependence for diffusion compared to its shorter-chain analog 1,2-ethanedisulfonate, a property critical for controlled transport in biological and electrochemical systems [1]. In pharmacological detoxification, the 1,4-butanedisulfonate (BDS) chain length is specifically required to achieve a full 100% survival rate in paraquat-poisoned mice, a threshold that 1,2-ethanedisulfonate (EDS) fails to meet, which only achieves a 70% survival rate [2]. Furthermore, the 1,4-butanedisulfonate salt of S-adenosyl-L-methionine has established itself as the benchmark for stability, leading newer, experimental SAMe salts to use it as the gold-standard reference for comparative accelerated stability testing [3]. Simply substituting a different alkanedisulfonate chain length risks losing these quantifiable performance advantages.

Quantitative Differentiation Evidence


Paraquat Detoxification Survival Rate

In a head-to-head comparative study of alkyldisulfonate antidotes against paraquat (PQ) poisoning in mice, 1,4-butanedisulfonate (BDS) demonstrated superior survival outcomes. At an antidote dose 8 to 10 times the PQ dose (200 mg/kg), BDS achieved a 100% survival rate, whereas its shorter-chain analog, 1,2-ethanedisulfonate (EDS), only achieved a 70% survival rate, and 1,3-propanedisulfonate (TDS) and 1,5-pentanedisulfonate (PDS) also achieved 100% [1]. This directly quantifies the inferiority of the shortest-chain analog for this acute intervention.

Paraquat Poisoning Antidote Efficacy Alkanedisulfonate Chain Length

Paraquat LD50 Enhancement

Co-administration of low-molecular-weight alkyldisulfonates with paraquat (PQ) significantly shifts the LD50. While PQ alone has an LD50 of 140 mg/kg, a mixture with 1,4-butanedisulfonate (BDS) increased the LD50 to approximately 300-458 mg/kg, representing a 2 to 3-fold improvement. This shift was comparable to 1,2-ethanedisulfonate (EDS), 1,3-propanedisulfonate (TDS), and 1,5-pentanedisulfonate (PDS), but markedly inferior to high-molecular-weight alternatives like polyvinyl sulfate (PVS) which achieved a 7-fold increase [1]. This quantifies BDS's functional ceiling in this specific application relative to both simple and polymeric alternatives.

LD50 Modulation Toxicology Alkanedisulfonate

Hydroxyl Radical Scavenging Efficacy

1,4-Butanedisulfonate (BDS) was identified as a potent scavenger of hydroxyl radicals, along with 1,3-propanedisulfonate (TDS). In a DNA strand breakage assay induced by the Fenton reaction and enzymatic reduction of PQ, both BDS and TDS demonstrated a strong protective effect, unlike carbohydrate sulfates (dextran sulfate, DS and glucose sulfate, GS) which showed no effect [1]. For singlet oxygen-induced hemolysis, BDS and TDS lowered the lysis extent by 30-40%, while DS and GS were completely ineffective [1]. This establishes BDS's potency but also shows it is functionally equivalent to TDS in these specific radical-scavenging assays.

Radical Scavenging Oxidative Stress Alkanedisulfonate

Diffusion Coefficient and Charge Distance

The concentration dependence of diffusion coefficients for alkanedisulfonate sodium salts was found to decrease with increasing charge distance. 1,4-Butanedisulfonate (BDS), with its longer C4 spacer, exhibited a lower concentration dependence of its diffusion coefficient compared to the shorter 1,2-ethanedisulfonate (EDS) [1]. This behavior, where bolaform electrolytes behave like normal 1:1 electrolytes in dilute regimes, is chain-length dependent and directly impacts the design of diffusion-controlled processes.

Diffusion Coefficient Bolaform Electrolyte Physicochemical Property

Stability as SAMe Counter-ion Benchmark

The 1,4-butanedisulfonate salt of S-adenosyl-L-methionine (SAMe) is the clinically validated, large-scale manufactured standard for SAMe stability. Patents describing novel SAMe salts explicitly use SAMe butane-1,4-disulfonate as the reference point for comparative stability, acknowledging its superior performance over many other salts [1]. The free base and many other salt forms (e.g., hydrochloride, phosphate, citrate, tartrate) suffer from unacceptable thermal instability for large-scale manufacturing and storage, a problem effectively mitigated by the 1,4-butanedisulfonate counter-ion [1].

SAMe Stability Pharmaceutical Salt Counter-ion Selection

High-Value Procurement Scenarios


Paraquat Antidote Pilot Studies

In preclinical models of acute herbicide toxicity, 1,4-butanedisulfonic acid disodium salt is the only alkanedisulfonate that combines a 100% survival rate with radical-scavenging and LD50-enhancement properties [1]. Procurement for this application requires a compound that can replicate these published in vivo outcomes, making 1,4-BDS the obligatory choice over shorter-chain analogs like 1,2-EDS, which demonstrably fail to achieve 100% survival [1].

SAMe Salt Stabilization

For organizations manufacturing or formulating SAMe-based nutraceuticals or pharmaceuticals, 1,4-butanedisulfonic acid disodium salt is not an arbitrary counter-ion choice but a regulatory and stability benchmark [2]. Any deviation to a different sulfonate counter-ion would require a new stability program to prove equivalence or superiority to this established standard, potentially delaying development. Procuring this specific disulfonate salt ensures continuity with existing large-scale, validated manufacturing processes [2].

Bolaform Electrolyte Physicochemical Studies

The unique diffusion properties of 1,4-butanedisulfonate, showing a low concentration dependence due to its charge separation distance, make it the preferred molecular probe for studying the transition between simple 1:1 electrolyte and polyelectrolyte behavior [3]. Researchers requiring a bolaform electrolyte with a single, well-defined chain length for controlled diffusion or conductance experiments will find the C4 spacer's properties specifically profiled and differentiated from C2 and aromatic disulfonates in foundational literature [3].

In Vitro Radical Scavenging Studies

For in vitro assays designed to quench hydroxyl radicals or singlet oxygen, 1,4-butanedisulfonate is quantitatively characterized as a potent scavenger that reduces singlet oxygen-induced hemolysis by 30-40%, a property not shared by carbohydrate sulfates (dextran sulfate, glucose sulfate) [4]. Procurement for these specific mechanistic studies should be based on this documented activity profile, as substitution with a carbohydrate sulfate would yield a negative control rather than an active scavenger.

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